molecular formula C11H15ClN2O3 B2690001 5-Pentanamidopyridine-3-carboxylic acid hydrochloride CAS No. 2138010-57-6

5-Pentanamidopyridine-3-carboxylic acid hydrochloride

Cat. No.: B2690001
CAS No.: 2138010-57-6
M. Wt: 258.7
InChI Key: RGALUZMIZBAWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Pentanoylamino)pyridine-3-carboxylic acid;hydrochloride” is a compound that is likely to be a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Extraction and Separation Technologies

Extraction of Pyridine-3-carboxylic Acid : A study explored the extraction of pyridine-3-carboxylic acid, a compound related to 5-(Pentanoylamino)pyridine-3-carboxylic acid, using 1-dioctylphosphoryloctane (TOPO) with different diluents. This research is critical for the purification and concentration of pyridine carboxylic acids from dilute solutions, such as those in fermentation broths, highlighting its importance in the biochemical and pharmaceutical industries (Kumar & Babu, 2009).

Heterocyclic Chemistry and Synthesis

Novel Synthesis of Pyridine Derivatives : Research into the synthesis of pyridine-2(1H)-thione and various nitrogen and/or sulfur heterocyclic derivatives from pyridine compounds offers insights into creating pharmacologically active structures. This work demonstrates the versatility of pyridine carboxylic acids in synthesizing complex molecules with potential biological activity (Elneairy, 2010).

Catalytic Applications

Rh(III)-Catalyzed Decarboxylative Coupling : A study involving α,β-unsaturated carboxylic acids, closely related to the compound , showed their utility in Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This research underscores the role of carboxylic acids as traceless activators in catalysis, offering pathways to synthesize complex heterocyclic structures efficiently (Neely & Rovis, 2014).

Material Science and Polymer Chemistry

Interactions of Amidinium-Carboxylate Groups in Water : The study of copolymers involving pyridine derivatives, including those similar to 5-(Pentanoylamino)pyridine-3-carboxylic acid, revealed interactions of amidinium-carboxylate groups in aqueous environments. This research contributes to the development of novel materials with specific physicochemical properties, useful in various applications including drug delivery systems (Bardts & Ritter, 2011).

Properties

IUPAC Name

5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALUZMIZBAWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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